
Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate, also known as BOC-2-(pyrimidin-2-ylamino)azetidine-1-carboxylic acid benzyl ester, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azetidine-2-carboxylic acid derivatives and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The aza-Wittig reactions of iminophosphorane with aromatic isocyanates have been used to synthesize carbodiimides, which reacted with secondary amines to produce tetrahydro-benzothieno pyrimidinones. This method demonstrates the compound's utility in constructing complex heterocyclic systems, which are often found in biologically active molecules (Ding, Yang, & Zhu, 2003).
- The compound has been involved in the synthesis of imidazolone derivatives, indicating its versatility in creating diverse heterocyclic compounds with potential pharmaceutical applications (Bezenšek et al., 2012).
Biological Activity
- A study on the synthesis of α-ketoamide derivatives using the compound demonstrated the efficiency of OxymaPure/DIC in the synthesis process, highlighting the compound's relevance in creating molecules with potential biological activities (El‐Faham et al., 2013).
- Pyrimidine-linked pyrazole heterocyclic compounds, prepared through cyclocondensation involving the compound, have been evaluated for their insecticidal and antibacterial potential, suggesting its role in developing new agrochemicals and antibiotics (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Activities
- Research on benzothieno[2,3-d]pyrimidine derivatives has explored their synthesis and potential as antimicrobial and anticancer agents, indicating the significance of this compound in medicinal chemistry for drug discovery (Hafez, Alsalamah, & El-Gazzar, 2017).
Structural Studies
- The crystal structures of related phosphonamidates and phosphonates have been characterized, providing insights into the molecular arrangements and potential for material science applications (Pietrzak et al., 2018).
Propiedades
IUPAC Name |
benzyl N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15(9-20-17(24)25-12-13-5-2-1-3-6-13)22-10-14(11-22)21-16-18-7-4-8-19-16/h1-8,14H,9-12H2,(H,20,24)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNNSIVUJCGBMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)
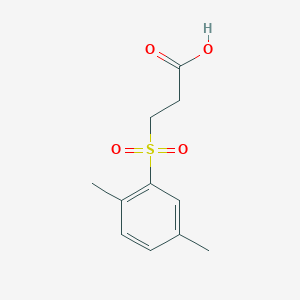

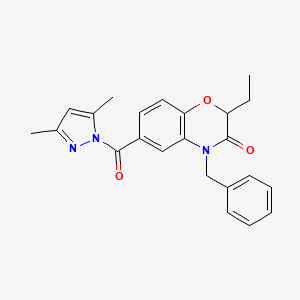

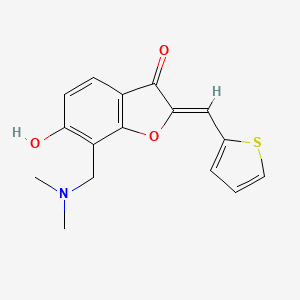
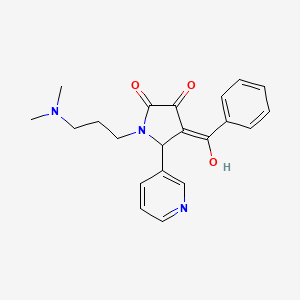
![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)
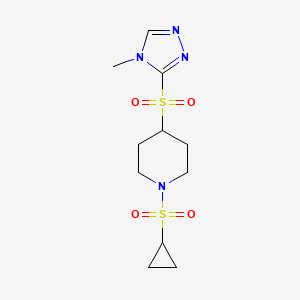
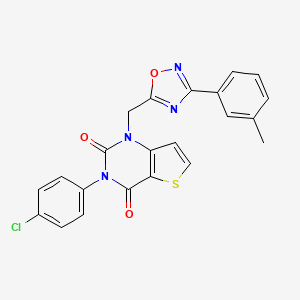
![Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2358361.png)
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2358366.png)